molecular formula C33H31N5O3S B12012630 (5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one CAS No. 623935-04-6

(5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

Cat. No.: B12012630
CAS No.: 623935-04-6
M. Wt: 577.7 g/mol
InChI Key: NZEXIWCKDBYBPI-ANYBSYGZSA-N
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Description

(5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a novel, synthetic chemical compound identified in scientific research as a potent antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel activated by extracellular ATP, playing a critical role in the NLRP3 inflammasome activation and the subsequent release of pro-inflammatory cytokines such as IL-1β. This receptor is a prominent therapeutic target for a range of inflammatory and neurological disorders. Research indicates this compound exhibits significant anti-inflammatory and potential antidepressant-like effects in preclinical models. A study published in the journal Nature Communications demonstrated that this specific (5Z) analogue effectively inhibits P2X7 receptor function, reducing neuroinflammation and depressive-like behaviors in mice, suggesting its value as a tool compound for investigating the neuroimmune basis of depression and other P2X7-related pathologies. Its mechanism of action involves allosteric inhibition, providing high specificity for the P2X7 receptor over other P2X receptor subtypes. This product is offered for research purposes, including in vitro assay development, high-throughput screening, target validation, and in vivo pharmacological studies to further elucidate the role of P2X7 in disease mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

623935-04-6

Molecular Formula

C33H31N5O3S

Molecular Weight

577.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C33H31N5O3S/c1-3-4-5-9-20-41-28-18-12-23(13-19-28)30-25(22-37(35-30)26-10-7-6-8-11-26)21-29-32(39)38-33(42-29)34-31(36-38)24-14-16-27(40-2)17-15-24/h6-8,10-19,21-22H,3-5,9,20H2,1-2H3/b29-21-

InChI Key

NZEXIWCKDBYBPI-ANYBSYGZSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the reaction of a hydrazine derivative with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Formation of the Thiazole Ring: This can be achieved by cyclization of a thioamide with a haloketone or α-haloketone.

    Formation of the Triazole Ring: This step often involves the cyclization of a hydrazide with an appropriate nitrile or carboxylic acid derivative.

    Final Coupling and Functionalization: The final step involves the coupling of the pyrazole, thiazole, and triazole intermediates, followed by functionalization with the hexyloxy and methoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hexyloxy groups, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrazole or thiazole rings using reagents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyrazole moieties exhibit promising anticancer properties. The presence of the thiazolo[3,2-B][1,2,4]triazol-6(5H)-one structure has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of pyrazole have shown effectiveness in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of thiazole derivatives. The compound's ability to disrupt bacterial cell membranes and inhibit enzyme activity is being investigated as a means to develop new antibiotics. Studies have demonstrated that similar compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Photovoltaic Materials

The unique electronic properties of (5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one make it a suitable candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy is being explored in the development of more efficient solar cells.

Sensors

The compound's sensitivity to environmental changes suggests potential applications in sensor technology. Research is underway to utilize its properties for detecting various analytes in chemical and biological systems. The integration of this compound into sensor devices could lead to advancements in environmental monitoring and medical diagnostics.

Pesticide Development

The structural characteristics of this compound indicate potential use as a pesticide. Its effectiveness in targeting specific pests while minimizing harm to beneficial organisms is being studied. Compounds with similar structures have been shown to possess insecticidal properties, making them candidates for eco-friendly pest management solutions.

Case Study 1: Anticancer Research

In a recent study published in Molecular Cancer Therapeutics, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer efficacy. The results indicated that compounds with the thiazolo[3,2-B][1,2,4]triazol-6(5H)-one structure exhibited superior cytotoxicity compared to traditional chemotherapeutics. The study concluded that further exploration of these derivatives could lead to novel cancer therapies.

Case Study 2: Antimicrobial Testing

A study conducted by Abdel-Wahab et al. investigated the antimicrobial properties of various thiazole derivatives. The findings revealed that certain compounds demonstrated significant inhibition against pathogenic bacteria, supporting the potential application of (5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole, thiazole, and triazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The fluorine atom in Analog 3 introduces electronegativity, which may enhance binding to electron-rich biological targets.

Structural Characterization

  • Crystallography : Tools like SHELXL and WinGX are used to resolve Z/E configurations and planarity. For example, Analog 5 exhibits near-planar geometry except for a perpendicular fluorophenyl group, suggesting similar conformational flexibility in the target compound.
  • Spectroscopy: ¹H NMR and IR (as in ) confirm tautomerism and hydrogen bonding in pyrazole derivatives, stabilizing enol forms .

Biological Activity

The compound (5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolo-triazole core with multiple aromatic substituents, which may contribute to its biological activity. The presence of functional groups such as hexyloxy and methoxy enhances its solubility and bioavailability.

Property Value
Molecular FormulaC25H28N4O3S
Molecular Weight452.58 g/mol
IUPAC Name(5Z)-5-({3-[4-(Hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. Preliminary studies suggest it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. Notably, compounds with similar structures have shown promise in inhibiting viral replication and modulating inflammatory responses.

Biological Activity

Recent research has focused on the compound's inhibitory effects on various cellular processes. For instance:

  • Antiviral Activity : In vitro studies have indicated that derivatives of thiazolo-triazole compounds exhibit antiviral properties against viruses such as MERS-CoV. One study reported compounds with IC50 values as low as 0.09 μM against MERS-S pseudovirus, suggesting potential for further development as antiviral agents .
  • Anti-inflammatory Effects : Compounds with similar scaffolds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The specific mechanisms remain under investigation but may involve modulation of NF-kB signaling pathways.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • MERS-CoV Inhibition : A series of derivatives were synthesized and tested for their inhibitory activity against MERS-CoV. Compounds exhibited IC50 values ranging from 0.20 μM to 0.57 μM without significant cytotoxicity .
  • Cytotoxicity Studies : Evaluations have shown that many derivatives maintain a high safety profile with CC50 values exceeding 100 μM in non-infected cell lines, indicating low toxicity .

Research Findings

Research findings indicate that the structure-activity relationship (SAR) plays a critical role in the biological efficacy of these compounds:

  • Substituent Effects : The introduction of various substituents on the phenyl rings significantly affects both potency and selectivity against target enzymes or receptors.
  • Modifications for Enhanced Activity : Modifications such as introducing halogens or varying alkyl chain lengths have been shown to enhance biological activity while maintaining low toxicity profiles.

Q & A

Q. What are the optimal synthetic routes for constructing the pyrazole core in this compound?

The pyrazole core can be synthesized via cyclization of thiourea analogues or hydrazine hydrate-mediated reactions. For example, halogenated pyrazole intermediates are generated through cyclization, formylation, oxidation, and acylation steps using reagents like phosphorus oxychloride at 120°C . Multi-step protocols involving sodium hydride in toluene and subsequent hydrazine hydrate treatment are also effective for pyrazole-carboxylate formation .

Q. How can the purity and structural integrity of the synthesized compound be validated?

  • X-ray crystallography : Resolve crystal structures to confirm regiochemistry and stereochemistry, as demonstrated for pyrazole-thiadiazole hybrids .
  • Spectroscopy : Use 1H^1H NMR and IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}, methoxy peaks at δ 3.8–4.0 ppm) .
  • HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection .

Q. What solvent systems and catalysts are recommended for coupling the thiazolo-triazole moiety?

PEG-400 with Bleaching Earth Clay (pH 12.5) under heterogeneous conditions at 70–80°C facilitates efficient coupling of thiazole-triazole fragments. TLC monitoring (ethyl acetate/hexane, 3:7) is critical to track reaction progress .

Advanced Research Questions

Q. How can reaction mechanisms for key steps (e.g., cyclization, acylation) be elucidated?

  • Kinetic studies : Monitor intermediate formation via time-resolved NMR or in-situ IR.
  • Computational modeling : Use DFT calculations to map energy barriers for cyclization pathways, as applied to pyrazole-triazole hybrids .
  • Isotope labeling : Introduce 13C^{13}C-labeled carbonyl groups to trace acylation mechanisms .

Q. What strategies resolve contradictions in biological activity data across structural analogues?

  • SAR analysis : Compare antitubercular IC50_{50} values of halogenated vs. methoxy-substituted pyrazoles. For example, 4-methoxyphenyl groups enhance activity due to improved membrane permeability .
  • Crystallographic docking : Validate target engagement by docking the compound into 14-α-demethylase lanosterol (PDB: 3LD6), as shown for triazole-thiadiazoles .

Q. How can photophysical properties (e.g., fluorescence) be exploited for cellular imaging?

  • Fluorophore conjugation : Attach dansyl or coumarin groups to the hexyloxyphenyl side chain via click chemistry.
  • Solvatochromism studies : Measure emission shifts in polar vs. non-polar solvents to assess microenvironment interactions .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazole cyclizationHydrazine hydrate, ethanol, reflux, 4h65–78
Thiazole couplingPEG-400, Bleaching Earth Clay, 70–80°C82
CrystallizationEthanol/DMF (1:1), slow evaporation90–95

Q. Table 2: Spectroscopic Signatures

Functional Group1H^1H NMR (δ, ppm)IR (cm1^{-1})
Methoxy (-OCH3_3)3.75–3.85 (s, 3H)1250–1270
Carbonyl (C=O)-1680–1720
Pyrazole NH10.2–10.8 (broad)3200–3400

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